1-tert-butyl 3-ethyl 2,3-dihydropyridine-1,3(6H)-dicarboxylate
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Overview
Description
1-(tert-Butyl) 3-ethyl 3,6-dihydropyridine-1,3(2H)-dicarboxylate is a chemical compound belonging to the class of dihydropyridines. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by the presence of a tert-butyl group and an ethyl ester group attached to the dihydropyridine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 3-ethyl 3,6-dihydropyridine-1,3(2H)-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the following steps:
Condensation Reaction: An aldehyde, a β-keto ester, and ammonia or an ammonium salt are condensed in the presence of a suitable solvent such as ethanol.
Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.
Esterification: The final step involves esterification to introduce the tert-butyl and ethyl ester groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 3-ethyl 3,6-dihydropyridine-1,3(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the reagents used.
Scientific Research Applications
1-(tert-Butyl) 3-ethyl 3,6-dihydropyridine-1,3(2H)-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Biological Studies: The compound is used in research to understand its interactions with biological targets such as ion channels and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical compounds.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 3-ethyl 3,6-dihydropyridine-1,3(2H)-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Felodipine: Similar in structure and function to other dihydropyridines.
Uniqueness
1-(tert-Butyl) 3-ethyl 3,6-dihydropyridine-1,3(2H)-dicarboxylate is unique due to the presence of the tert-butyl and ethyl ester groups, which can influence its pharmacokinetic properties and biological activity. These structural differences can result in variations in its potency, duration of action, and side effect profile compared to other dihydropyridines.
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3,6-dihydro-2H-pyridine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h6-7,10H,5,8-9H2,1-4H3 |
InChI Key |
AEKRZCOPIGVYIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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